molecular formula C25H38O17 B2615303 (2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 898826-64-7

(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B2615303
CAS No.: 898826-64-7
M. Wt: 610.562
InChI Key: SADQXSYAYSUILX-UHFFFAOYSA-N
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Description

The compound “(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol” is a complex organic molecule characterized by multiple hydroxyl groups and a methoxyphenoxy group. This compound is likely to be a derivative of a polysaccharide or a glycoside, given its multiple sugar-like rings and hydroxyl groups.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of hydroxyl groups, glycosylation reactions, and selective functional group modifications. Common reagents might include:

  • Protecting groups like acetals or silyl ethers.
  • Glycosyl donors and acceptors for glycosylation reactions.
  • Catalysts such as Lewis acids or bases.

Industrial Production Methods

Industrial production of such compounds often involves biotechnological methods, including the use of enzymes for selective glycosylation and fermentation processes to produce the necessary sugar precursors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions at the methoxyphenoxy group.

Common Reagents and Conditions

    Oxidizing agents: PCC, KMnO4, or CrO3.

    Reducing agents: NaBH4 or LiAlH4.

    Nucleophiles: Halides, thiols, or amines.

Major Products

  • Oxidized derivatives with carbonyl groups.
  • Reduced derivatives with additional hydroxyl groups.
  • Substituted derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

Chemistry

  • Used as a building block for more complex molecules.
  • Studied for its reactivity and functional group transformations.

Biology

  • Potential use in studying carbohydrate metabolism and enzyme interactions.
  • May serve as a model compound for glycoside hydrolase research.

Medicine

  • Investigated for potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
  • Used in drug delivery systems due to its multiple hydroxyl groups.

Industry

  • Utilized in the production of biodegradable materials.
  • Employed in the synthesis of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • Other glycosides with similar sugar rings and functional groups.
  • Polysaccharides with multiple hydroxyl groups.

Uniqueness

  • The presence of the methoxyphenoxy group distinguishes it from other glycosides.
  • The specific stereochemistry of the sugar rings may confer unique biological properties.

Properties

IUPAC Name

(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O17/c1-36-9-2-4-10(5-3-9)37-23-19(34)16(31)21(12(7-27)39-23)42-25-20(35)17(32)22(13(8-28)40-25)41-24-18(33)15(30)14(29)11(6-26)38-24/h2-5,11-35H,6-8H2,1H3/t11-,12-,13-,14+,15+,16-,17-,18-,19-,20-,21-,22+,23-,24-,25+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADQXSYAYSUILX-VAAZCZNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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